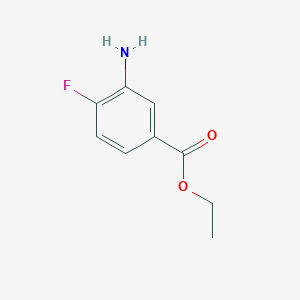

Ethyl 3-amino-4-fluorobenzoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-amino-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJOTWKQZHOXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593524 | |

| Record name | Ethyl 3-amino-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-75-4 | |

| Record name | Ethyl 3-amino-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Versatile Aromatic Building Block in Organic Synthesis

The strategic placement of reactive functional groups makes Ethyl 3-amino-4-fluorobenzoate a valuable and versatile building block in the field of organic synthesis. Chemists utilize it as a precursor for constructing more complex molecular frameworks, particularly in the creation of pharmaceuticals and agrochemicals. smolecule.com

The compound's utility stems from the reactivity of its constituent parts. The amino (-NH₂) group, in particular, serves as a crucial handle for a variety of chemical transformations. It readily participates in reactions such as amide bond formation, diazotization, and nucleophilic substitution, allowing for the straightforward introduction of diverse chemical entities and the construction of extensive libraries of new compounds. This enhanced nucleophilicity is a key feature that chemists exploit for derivatization. Furthermore, aminobenzoic acid derivatives, like the parent acid of this ester, are well-established intermediates for the synthesis of heterocyclic compounds, such as indoles, which are prevalent motifs in biologically active molecules. orgsyn.org The ethyl ester group can also be modified, for instance, through hydrolysis to yield the corresponding carboxylic acid, offering another site for chemical modification. smolecule.com

The Influence of Fluoro and Amino Groups on Reactivity and Biological Activity

The chemical behavior and biological potential of Ethyl 3-amino-4-fluorobenzoate are profoundly influenced by the interplay between its amino and fluorine substituents. The presence of these two groups on the aromatic ring creates a unique electronic environment that modulates the molecule's reactivity and its interactions with biological systems. smolecule.com

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing effect. In the context of medicinal chemistry, the introduction of fluorine is a widely used strategy to enhance a molecule's pharmacological profile. It can improve metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity (the ability to dissolve in fats), which can aid in cell membrane permeability, and enhance the binding affinity of a drug to its target protein. smolecule.cominnospk.com

Conversely, the amino group is electron-donating, which influences the aromatic ring's reactivity in a different manner. The amino group is a key site for forming hydrogen bonds, a critical interaction for the binding of drugs to their biological targets, such as enzymes and receptors. The synergistic effect of the electron-donating amino group and the electron-withdrawing fluorine atom at adjacent positions (ortho to each other) on the benzene (B151609) ring results in a distinct reactivity pattern, making the compound a specialized precursor for targeted chemical synthesis. vulcanchem.com

Research Directions in Medicinal Chemistry and Materials Science

Established Synthetic Routes and Reaction Conditions

The synthesis of this compound can be achieved through several well-established routes, each with its own set of reaction conditions and strategic considerations. These methods often involve the sequential introduction or modification of functional groups on a fluorinated benzene (B151609) precursor.

Esterification Reactions in the Synthesis of Related Benzoate (B1203000) Derivatives

Esterification is a fundamental reaction in the synthesis of this compound and its derivatives. One common approach involves the direct esterification of the corresponding carboxylic acid, 3-amino-4-fluorobenzoic acid, with ethanol (B145695). This acid-catalyzed reaction, typically employing sulfuric acid or p-toluenesulfonic acid, drives the formation of the ethyl ester. To favor the product, the removal of water, often through azeotropic distillation using a Dean-Stark apparatus, is crucial.

An alternative starting material for esterification is 3-nitro-4-fluorobenzoic acid. This precursor is first esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid, often under reflux conditions, to yield ethyl 3-nitro-4-fluorobenzoate. prepchem.com This nitro-substituted ester can then be converted to the target molecule in a subsequent reduction step.

| Starting Material | Reagents | Conditions | Product |

| 3-Amino-4-fluorobenzoic acid | Ethanol, Sulfuric acid or p-Toluenesulfonic acid | Reflux, water removal | This compound |

| 3-Nitro-4-fluorobenzoic acid | Ethanol, Sulfuric acid | Reflux | Ethyl 3-nitro-4-fluorobenzoate |

Reduction Strategies for Amine Introduction

The introduction of the amino group is a critical step, and reduction of a nitro group is a widely used and efficient strategy. The common precursor for this transformation is ethyl 3-nitro-4-fluorobenzoate. calpaclab.com

Several reduction methods can be employed:

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. It is known for its high selectivity, effectively reducing the nitro group without affecting the ester or the fluorine atom.

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or iron powder in an acidic medium, are also effective for this transformation.

The choice of reducing agent can depend on factors such as scale, cost, and the presence of other functional groups in the molecule.

| Starting Material | Reduction Method | Reagents | Key Features |

| Ethyl 3-nitro-4-fluorobenzoate | Catalytic Hydrogenation | H₂, Pd/C | High selectivity |

| Ethyl 3-nitro-4-fluorobenzoate | Chemical Reduction | SnCl₂/HCl or Fe/acid | Cost-effective |

Multicomponent Reaction Pathways and Their Efficiency

While traditional multi-step syntheses are common, there is growing interest in developing more efficient multicomponent reactions (MCRs) for the synthesis of complex molecules like substituted aminobenzoates. acs.orgresearchgate.net MCRs offer advantages such as improved atom economy, reduced waste, and simplified purification processes by combining multiple reaction steps into a single pot. beilstein-journals.org Although specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are being applied to the synthesis of related heterocyclic compounds derived from aminobenzoates. beilstein-journals.orgresearchgate.net The development of a one-pot reaction that combines amination, fluorination, and esterification on a simple benzene precursor remains a significant challenge in synthetic chemistry.

Advanced Synthetic Transformations for Structural Diversification

Beyond the primary synthesis of this compound, advanced synthetic methods are employed to diversify its structure, enabling the creation of a wider range of derivatives for various applications.

Amination Reactions on Fluorinated Aromatic Systems

Direct amination of fluorinated aromatic systems represents an alternative approach to installing the amino group. While challenging, this method can be achieved under specific conditions. For instance, nucleophilic aromatic substitution (SNAAr) reactions can be used where a fluorine atom is displaced by an amine nucleophile. However, the reactivity of the C-F bond often requires harsh conditions or the use of specialized catalysts. mdpi.com

A more common strategy involves the amination of a pre-functionalized ring. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a C-N bond on a fluorinated aryl halide or triflate. This approach offers a high degree of control and functional group tolerance.

Functional Group Interconversions and Derivatization Strategies

This compound serves as a versatile building block for further structural modifications through functional group interconversions. scribd.com The amino group and the ester functionality are key handles for derivatization.

Reactions of the Amino Group: The amino group is nucleophilic and can undergo a variety of transformations.

Amide Bond Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields N-acylated derivatives. chemicalbook.com

Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing other functional groups such as halogens, hydroxyl, or cyano groups via Sandmeyer-type reactions.

Reactions of the Ester Group: The ethyl ester can be modified to alter the properties of the molecule.

Hydrolysis: Saponification with a base like sodium hydroxide (B78521) will convert the ester back to the corresponding carboxylic acid, 3-amino-4-fluorobenzoic acid. innospk.com

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding alcohol, (3-amino-4-fluorophenyl)methanol. solubilityofthings.com

These derivatization strategies allow for the synthesis of a wide array of compounds with tailored electronic and steric properties for specific applications in drug discovery and materials science.

| Functional Group | Reaction Type | Reagents | Product |

| Amino Group | Amide Formation | Acyl chloride or Carboxylic acid/coupling agent | N-Acyl derivative |

| Amino Group | Diazotization | Nitrous acid | Diazonium salt |

| Ester Group | Hydrolysis | NaOH | Carboxylic acid |

| Ester Group | Reduction | LiAlH₄ | Alcohol |

Green Chemistry Principles in the Synthesis of Fluorinated Benzoates

The application of green chemistry principles to the synthesis of fluorinated benzoates aims to reduce the environmental footprint of these processes. Traditional fluorination methods often involve hazardous reagents and generate significant waste, prompting the need for more sustainable alternatives. researchgate.net Key goals include the use of less toxic reagents, minimization of waste, high atom economy, and mild reaction conditions. researchgate.net The development of cleaner and greener synthetic routes is essential for the sustainable production of these valuable compounds. researchgate.net Solvents, for instance, contribute to a large portion of the waste in pharmaceutical manufacturing, making solvent-free reactions a desirable goal. researchgate.net

The development of solvent-free catalytic methods represents a significant advancement in the green synthesis of fluorinated aromatics. These methods not only reduce solvent waste but can also lead to higher reaction rates and easier product purification. researchgate.net While specific solvent-free catalytic syntheses for this compound are not extensively documented in publicly available literature, progress in related areas suggests viable strategies.

One promising approach is the use of solid catalysts or mechanochemistry. For example, ball milling has been successfully employed for the solvent-free and catalyst-free synthesis of various heterocyclic compounds, demonstrating the potential of mechanical energy to drive reactions without the need for a solvent. Another relevant development is the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. beilstein-journals.org

Recent advancements have also shown the potential of one-pot, multi-component reactions in fluorinated alcohols, which can act as both solvent and promoter, and are often recyclable. beilstein-journals.org Furthermore, effective protocols for the solvent-free fluorination of electron-rich aromatic compounds using N-Fluorobis(benzenesulfon)imide (F-TEDA-BF4) have been described, highlighting a potential pathway for greener fluorination steps. researchgate.net The synthesis of fluorinated pyrazoline analogues has been achieved through one-pot, three-component reactions in a sealed-vessel reactor, which can be a more energy-efficient approach. mdpi.com

The following table summarizes various catalytic approaches for the synthesis of related fluorinated aromatic compounds, illustrating the potential for developing a solvent-free catalytic method for this compound.

| Catalyst/Method | Substrate Type | Solvent | Key Findings |

| Biogenic Carbonates | 5-HMF derivatives and active methylene (B1212753) compounds | Solvent-free | High yields (71-87%) and excellent (E)-selectivity in Knoevenagel condensation. |

| Monowave 50 (sealed-vessel) | Substituted benzaldehyde, acetophenone, and phenylhydrazine | One-pot | Efficient synthesis of a new fluorinated pyrazoline analogue. mdpi.com |

| F-TEDA-BF4 | Electron-rich aromatic compounds | Solvent-free | Effective for direct fluorination. researchgate.net |

| Ionic Liquids | Aromatic amines | Ionic Liquid | Greener approach for Balz-Schiemann reaction with high purity and recyclability of the ionic liquid. researchgate.net |

Optimizing synthetic routes to minimize environmental impact is a critical aspect of green chemistry. For the synthesis of this compound and related compounds, several strategies can be employed.

One of the primary considerations is the choice of solvent. The use of environmentally benign solvents such as ethanol, ethyl acetate (B1210297), and normal heptane (B126788) has been reported in the synthesis of 3-amino-4-fluorobenzoic acid derivatives. researchgate.net These solvents are preferable to more hazardous options like chlorinated hydrocarbons due to their lower toxicity and easier recyclability.

Another key area for optimization is the reduction of hazardous reagents and byproducts. The Balz-Schiemann reaction, a common method for introducing fluorine into aromatic rings, can be made greener by performing it in ionic liquids, which allows for simpler workup, high product purity, and recyclability of the reaction medium. researchgate.net

Flow chemistry and microreactor technology offer significant advantages for green and sustainable synthesis. beilstein-journals.org These technologies can enable the safe use of hazardous intermediates, improve reaction control, and often lead to higher yields and selectivity. beilstein-journals.org For instance, a telescoped flow process involving metalation, zincation, and Negishi cross-coupling has been developed for the synthesis of 2-fluorobiaryl products, which is considered a green method due to the use of readily available starting materials and the safe handling of unstable intermediates. beilstein-journals.org

| Optimization Strategy | Example Application/Benefit |

| Use of Greener Solvents | Employing ethanol or ethyl acetate in the synthesis of 3-amino-4-fluorobenzoic acid derivatives reduces toxicity and waste. researchgate.net |

| Alternative Reaction Media | Using ionic liquids for the Balz-Schiemann reaction improves safety, product purity, and allows for solvent recycling. researchgate.net |

| Flow Chemistry | Enables safe handling of hazardous intermediates and improves control over reaction conditions for the synthesis of fluorinated biaryls. beilstein-journals.org |

| One-Pot Synthesis | Reduces waste and improves efficiency in the synthesis of fluorinated pyrazolines. mdpi.com |

Reactions Involving the Aromatic Amino Group

The amino group significantly influences the chemical behavior of the aromatic ring. Its electron-donating nature enhances the nucleophilicity of the ring and the amine itself, facilitating a range of reactions from electrophilic substitutions to complex coupling and condensation processes.

Electrophilic Substitution Reactions on the Aromatic Ring

The presence of the activating amino group and the deactivating but ortho-, para-directing fluorine atom governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. In the case of this compound, the positions ortho (position 2) and para (position 5) to the amino group are targeted.

One notable example of an electrophilic substitution reaction is iodination. The iodination of analogous amino-fluorobenzoic acid derivatives often utilizes reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an acidic medium. google.com For this compound, the substitution would be expected to occur at the 5-position, which is para to the amino group and ortho to the fluorine, to yield ethyl 3-amino-4-fluoro-5-iodobenzoate. The electronic effects of both the amino and fluoro substituents guide the incoming electrophile to this position.

| Reaction | Reagents | Typical Conditions | Product |

| Iodination | N-Iodosuccinimide (NIS) | Acid medium (e.g., trifluoromethanesulfonic acid) | Ethyl 3-amino-4-fluoro-5-iodobenzoate |

This table is based on analogous reactions and predicted reactivity.

Coupling Reactions Involving the Amine Functionality

The amino group of this compound can participate in various cross-coupling reactions, most notably the Buchwald-Hartwig amination. libretexts.org This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen (C-N) bonds and involves the coupling of an amine with an aryl halide or triflate. libretexts.org In this context, this compound can act as the amine component, reacting with various aryl halides to produce N-arylated derivatives. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgchemscene.com The choice of ligand and base is crucial for the reaction's success and can be tailored to the specific substrates. libretexts.org

The compound serves as a key intermediate in the synthesis of tyrosine phosphatase inhibitors through such palladium-catalyzed coupling reactions.

| Reaction Type | Catalyst/Ligand | Base | Coupling Partner | Product Class |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos) | Strong base (e.g., NaOtBu, K₂CO₃) | Aryl halide/triflate | N-Aryl-3-amino-4-fluorobenzoates |

This table outlines the general components for a Buchwald-Hartwig reaction involving the subject compound.

Amide and Ugi Reaction Participation

The nucleophilic character of the amino group allows it to readily form amide bonds. This is typically achieved by reacting this compound with an acyl chloride, carboxylic acid, or anhydride. When using a carboxylic acid, coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid, facilitating the formation of the amide linkage. chemicalbook.comfishersci.co.uk

This reactivity is fundamental to its use in the synthesis of benzimidazoles. For instance, the amino group can react with a carboxylic acid or its derivative, followed by cyclization to form the benzimidazole (B57391) ring system. tandfonline.comjchemrev.com Research has shown the synthesis of 1,2,5-trisubstituted benzimidazole derivatives starting from related precursors, highlighting the importance of amide bond formation and subsequent cyclization reactions. tandfonline.com

Furthermore, this compound is a suitable component for the Ugi four-component reaction (U-4CR). ambeed.comambeed.com The Ugi reaction is a multicomponent reaction where an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. mdpi.comillinois.edu As the amine component, this compound can be used to generate complex, multi-functionalized molecules in a single, efficient step. mdpi.com

| Reaction | Reactant | Coupling Agent/Conditions | Product |

| Amide Formation | Carboxylic Acid | EDC, HOBt, in DMF | N-Acyl-3-amino-4-fluorobenzoate |

| Amide Formation | Acyl Chloride | Base (e.g., Triethylamine) in aprotic solvent | N-Acyl-3-amino-4-fluorobenzoate |

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Polar solvent (e.g., Methanol) | α-Acylamino amide derivative |

Transformations at the Ester Moiety

The ethyl ester group provides another site for chemical modification, allowing for transformations such as cleavage to the carboxylic acid or reduction to a primary alcohol.

Ester Cleavage and Hydride Reduction

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-fluorobenzoic acid. This ester cleavage is typically performed under basic conditions, for example, by refluxing with a base like lithium hydroxide (LiOH) in a mixture of ethanol and water. tandfonline.comnih.gov

Alternatively, the ester can be reduced to the corresponding primary alcohol, (3-amino-4-fluorophenyl)methanol. This transformation is accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl group. Softer reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

| Transformation | Reagents | Typical Conditions | Product |

| Ester Cleavage (Hydrolysis) | Lithium Hydroxide (LiOH) | Ethanol/Water, Reflux | 3-Amino-4-fluorobenzoic acid |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by aqueous workup | (3-Amino-4-fluorophenyl)methanol |

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this means the ethyl group (-CH₂CH₃) can be exchanged for a different alkyl group (R) from an alcohol (R-OH).

The reaction can be catalyzed by a strong acid, which protonates the carbonyl oxygen to increase its electrophilicity, or by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. masterorganicchemistry.com While specific examples for this compound are not prevalent in the searched literature, the general principles of transesterification are well-established and applicable. masterorganicchemistry.comrsc.org

| Reaction | Reagents | Catalyst | Product Example |

| Transesterification | Alcohol (e.g., Methanol) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

Influence of the Fluoro-Substituent on Reactivity

Electron-Withdrawing Effects and Aromatic System Reactivity

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (often denoted as -I effect) on the aromatic ring. libretexts.org This effect involves pulling electron density away from the ring through the carbon-fluorine sigma (σ) bond. csbsju.edu The consequence of this inductive withdrawal is a general decrease in the electron density of the aromatic system, which deactivates the ring towards electrophilic aromatic substitution reactions. numberanalytics.com An aromatic ring with lower electron density is less nucleophilic and therefore less reactive toward electron-deficient electrophiles. libretexts.org

However, the fluorine atom also possesses lone pairs of electrons that can be donated back to the aromatic ring through pi (π) conjugation, an effect known as a positive mesomeric or resonance effect (+M effect). csbsju.edunih.gov This donation of electron density partially counteracts the inductive effect. The resonance effect tends to increase electron density at the positions ortho and para to the substituent.

In the case of this compound, the aromatic ring is substituted with three groups, each with distinct electronic properties:

Ethyl carboxylate group (-COOEt): Strongly electron-withdrawing by both induction and resonance (-I, -M). It is a strong deactivating group.

Conversely, the presence of strong electron-withdrawing groups like fluorine facilitates nucleophilic aromatic substitution (NAS). masterorganicchemistry.com In these reactions, a nucleophile attacks an electron-poor aromatic ring. The fluorine atom's ability to stabilize the negative charge of the intermediate (a Meisenheimer complex) and its potential to act as a leaving group can accelerate NAS reactions. masterorganicchemistry.commdpi.com

| Substituent Group | Inductive Effect (-I) | Resonance/Mesomeric Effect (+M) | Overall Effect on Electrophilic Aromatic Substitution |

|---|---|---|---|

| Fluoro (-F) | Strongly Withdrawing | Weakly Donating | Deactivating, Ortho/Para-directing |

| Amino (-NH₂) | Weakly Withdrawing | Strongly Donating | Strongly Activating, Ortho/Para-directing |

| Ethyl Carboxylate (-COOEt) | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating, Meta-directing |

Regioselectivity in Chemical Transformations

Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions. In this compound, the directing effects of the three substituents determine the position of attack for incoming reagents.

The amino group is a powerful ortho, para-director.

The fluoro group is also an ortho, para-director. csbsju.edu

The ethyl carboxylate group is a meta-director.

The positions on the ring are influenced as follows:

Position 2: Ortho to the amino group and meta to the carboxylate group. It is strongly activated by the amino group.

Position 5: Para to the fluoro group and meta to the amino group.

Position 6: Ortho to the amino group and ortho to the fluoro group. It is activated by both the amino and fluoro groups' resonance effects.

For electrophilic substitution, the powerful activating and directing effect of the amino group is typically dominant, guiding incoming electrophiles primarily to the positions ortho and para to it. Therefore, substitution is most likely to occur at position 2 or position 6.

In the context of specific reactions, the closely related compound, mthis compound, serves as a useful model. In a metal-free synthesis of 2-aminobenzoselenazoles, mthis compound reacts with isoselenocyanates. researchgate.net This reaction proceeds via the nucleophilic amino group attacking the isoselenocyanate to form a selenourea, demonstrating the reactivity of the amino substituent itself. researchgate.net Subsequent N-alkylation of the resulting 2-aminobenzoselenazole can lead to two different regioisomers, highlighting how reaction conditions can influence regioselectivity. researchgate.net

Furthermore, the presence of the fluorine atom makes the molecule a candidate for nucleophilic aromatic substitution, where the fluorine itself could be displaced by a strong nucleophile. masterorganicchemistry.com The rate and regioselectivity of such a reaction would be highly dependent on the reaction conditions and the nature of the nucleophile. The electron-withdrawing groups ortho and para to the leaving group generally accelerate the reaction by stabilizing the anionic intermediate. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Amino 4 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Ethyl 3-amino-4-fluorobenzoate by providing information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atomic nuclei.

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the ethyl ester group.

The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the electron-withdrawing oxygen atom are deshielded and appear as a quartet due to coupling with the three neighboring methyl protons. The terminal methyl protons (-CH3) appear as a triplet, coupling with the two methylene protons.

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons exhibit distinct chemical shifts influenced by the electronic effects of the amino (-NH2), fluoro (-F), and ethyl ester (-COOCH2CH3) groups. The amino group typically acts as an electron-donating group, causing an upfield shift (shielding) for ortho and para protons, while the ester and fluorine atoms are electron-withdrawing, causing a downfield shift (deshielding). The coupling between adjacent and non-adjacent protons (J-coupling), including through-space coupling with the fluorine atom, results in complex splitting patterns (e.g., doublets, doublets of doublets) that are key to assigning each proton to its specific position on the ring.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.15-7.35 | Multiplet | Not readily resolved |

| Aromatic H | 6.85-7.05 | Multiplet | Not readily resolved |

| Aromatic H | 6.65-6.80 | Multiplet | Not readily resolved |

| -NH₂ | ~4.0 (broad) | Singlet | Not applicable |

| -O-CH₂-CH₃ | ~4.25 | Quartet | ~7.1 |

| -O-CH₂-CH₃ | ~1.30 | Triplet | ~7.1 |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency. The aromatic region is presented as ranges due to complex splitting.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield (typically 165-175 ppm) due to the strong electron-withdrawing effect of the double-bonded oxygen. libretexts.org The aromatic carbons appear in the intermediate region (110-160 ppm). The carbon atom directly bonded to the fluorine (C-F) exhibits a large resonance shift and splitting due to one-bond C-F coupling. The other aromatic carbons are distinguished by the electronic influence of the substituents. The carbons of the ethyl group are the most shielded, appearing furthest upfield, with the methylene carbon (-CH2-) being more deshielded than the methyl carbon (-CH3). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| C =O (Ester) | 164 - 168 |

| C -F (Aromatic) | 150 - 155 (doublet) |

| C -NH₂ (Aromatic) | 145 - 150 |

| C -COOEt (Aromatic) | 120 - 125 |

| Aromatic C -H | 115 - 130 |

| Aromatic C -H | 110 - 120 |

| -O-C H₂-CH₃ | 60 - 65 |

| -O-CH₂-C H₃ | 13 - 16 |

Note: These are approximate ranges based on standard chemical shift correlations. libretexts.org Specific assignments require detailed 2D NMR experiments.

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is influenced by the electronic nature of the other substituents on the aromatic ring. The electron-donating amino group and the electron-withdrawing ester group modulate the electron density around the fluorine nucleus, determining its precise resonance frequency. The chemical shift for a fluorine atom on a benzene ring typically appears in a range of -100 to -130 ppm relative to a standard like CFCl₃. colorado.edu Furthermore, the signal may exhibit coupling to nearby protons (³JHF and ⁴JHF), which can provide additional structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are complementary and provide a characteristic "fingerprint" based on the functional groups present. welcomehomevetsofnj.org

The IR and Raman spectra of this compound are dominated by absorption bands corresponding to its key functional groups.

N-H Vibrations: The primary amine group (-NH₂) gives rise to two distinct stretching vibrations in the 3300-3500 cm⁻¹ region. These correspond to the symmetric and asymmetric N-H stretches and are often visible as two separate, sharp peaks in the IR spectrum. welcomehomevetsofnj.org

C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹.

C=O Vibration: The ester carbonyl (C=O) stretch is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the region of 1700-1730 cm⁻¹. Its exact position is sensitive to electronic effects from the aromatic ring.

C=C and C-N Vibrations: Aromatic C=C ring stretching vibrations produce a series of bands in the 1450-1620 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range.

C-O and C-F Vibrations: The C-O ester stretches are prominent in the 1100-1300 cm⁻¹ region. The C-F stretching vibration gives a strong absorption band, usually located between 1100 and 1250 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | IR | 3400 - 3500 | Medium-Strong |

| N-H Symmetric Stretch | IR | 3300 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | IR, Raman | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2980 | Medium |

| C=O Ester Stretch | IR | 1700 - 1730 | Very Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1620 | Medium-Strong |

| C-N Stretch | IR | 1250 - 1350 | Medium |

| C-F Stretch | IR | 1100 - 1250 | Strong |

To achieve a more precise assignment of the observed vibrational bands, experimental IR and Raman data are often correlated with theoretical calculations. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the optimized molecular geometry and predict the vibrational frequencies and intensities. nih.gov

The theoretical vibrational wavenumbers are often systematically higher than the experimental values due to the neglect of anharmonicity in the calculations. To improve the correlation, the computed frequencies are typically multiplied by a scaling factor. nih.gov By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, each observed band can be confidently assigned to a specific vibrational mode of the molecule. Furthermore, computational analysis can provide a detailed description of each mode through Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates (stretching, bending, etc.) to a given vibration. This correlative approach allows for a complete and unambiguous interpretation of the vibrational spectra, confirming the structural details of this compound.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for the confirmation of the molecular weight and elucidation of the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum of an analogous compound, ethyl 3-aminobenzoate, provides insight into the expected fragmentation patterns. nist.gov Generally, in the mass spectrum of ethyl aminobenzoates, the molecular ion peak (M+) is observed, and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound. nist.gov For this compound, the predicted monoisotopic mass is 183.06955 Da. uni.lu

The fragmentation of aminobenzoate esters is influenced by the position of the amino group. researchgate.net Common fragmentation pathways for esters include the loss of the alkoxy group (-OC2H5) and rearrangements. libretexts.org For meta-aminobenzoate esters, a significant fragmentation pathway involves the homolytic cleavage of the alkyl-oxygen bond of the ester, leading to the loss of an ethyl radical. researchgate.net Another competitive pathway is the loss of ethylene (B1197577) through a rearrangement process. researchgate.net

Key fragmentation peaks anticipated for this compound would include the molecular ion, as well as fragments resulting from the loss of the ethoxy group and other characteristic cleavages of the aromatic ring and amino group. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

Table 1: Predicted m/z Values for Adducts of this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 184.07683 |

| [M+Na]+ | 206.05877 |

| [M-H]- | 182.06227 |

| [M+NH4]+ | 201.10337 |

| [M+K]+ | 222.03271 |

| [M+H-H2O]+ | 166.06681 |

X-ray Crystallography and Solid-State Characterization

Determination of Molecular and Crystal Structures

X-ray crystallography would be employed to determine the precise three-dimensional arrangement of atoms in the crystal lattice of this compound. researchgate.net For the analogous ethyl 4-amino-3,5-difluorobenzoate, single-crystal X-ray diffraction revealed a detailed molecular and crystal structure. nih.goviucr.org It is anticipated that this compound would also crystallize in a well-defined system, with the bond lengths and angles of the benzene ring, amino group, and ethyl ester group being precisely determined. The presence of the fluorine atom is expected to influence the electronic distribution and geometry of the benzene ring. nih.goviucr.org

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

In the solid state, molecules of this compound are expected to be interconnected by a network of hydrogen bonds and other supramolecular interactions. nih.govresearchgate.netbath.ac.uk In the crystal structure of ethyl 4-amino-3,5-difluorobenzoate, N—H⋯O hydrogen bonds are observed, linking the molecules into chains. nih.gov It is highly probable that similar N—H⋯O hydrogen bonds, involving the amino group as the donor and the carbonyl oxygen of the ester as the acceptor, would be a primary feature in the crystal packing of Ethyl 3--amino-4-fluorobenzoate. rsc.orgresearchgate.net

Table 2: Potential Intermolecular Interactions in Solid-State this compound (Inferred from Analogous Structures)

| Interaction Type | Donor | Acceptor | Potential Role |

| Hydrogen Bond | N-H (amino) | O=C (ester) | Formation of molecular chains/sheets |

| Weak Hydrogen Bond | C-H (aromatic/ethyl) | F (fluoro) | Stabilization of the crystal lattice |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contribution to crystal packing stability |

Conformational Analysis in the Crystalline State

The conformation of the ethyl ester group relative to the plane of the benzene ring is a key structural feature. In the crystalline state, the molecule will adopt a specific, low-energy conformation. mdpi.comnih.gov Studies on related aminobenzoate esters have shown that the planarity of the molecule can be influenced by intramolecular interactions. mdpi.com For this compound, the orientation of the ethoxycarbonyl group will be determined by a balance of steric and electronic effects, including potential weak intramolecular interactions involving the amino and fluoro substituents. The torsional angles defining the orientation of the ester group would be precisely determined from the crystallographic data.

Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound. Isocratic or gradient elution methods using a suitable stationary phase, such as a C18 column, and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be employed to separate the target compound from any impurities or starting materials. sielc.comhelixchrom.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

While this compound itself is not chiral, HPLC with chiral stationary phases is a powerful method for the enantiomeric resolution of chiral derivatives of aminobenzoate esters. yakhak.orgresearchgate.netshimadzu.com Should a chiral center be introduced into the molecule, polysaccharide-based chiral stationary phases, for instance, could be utilized to separate the enantiomers, allowing for the determination of enantiomeric purity. yakhak.orgresearchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for monitoring the progress of chemical reactions. chemistryhall.comlibretexts.org Its simplicity, speed, and low cost make it an indispensable tool in synthetic chemistry for qualitatively assessing the consumption of starting materials and the formation of products. libretexts.org The separation on a TLC plate is based on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. chemistryhall.com

In the context of synthesizing this compound, TLC is employed to track the conversion of its precursors, for instance, the reduction of a nitro group or the esterification of the corresponding carboxylic acid. The stationary phase is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated onto an inert backing like glass or aluminum. chemistryhall.com Silica gel is polar and acidic, making it suitable for the separation of a wide range of organic compounds, including amino esters. libretexts.org

The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. The choice of eluent is critical for achieving good separation. A common approach involves using a mixture of a more polar solvent (e.g., ethyl acetate) and a less polar solvent (e.g., hexanes). By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to optimize the separation of the reactant and product spots.

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a baseline drawn on the TLC plate at various time intervals. Spots of the pure starting material(s) and, if available, the pure product are also applied as references. As the solvent front ascends the plate, compounds travel at different rates depending on their polarity and interaction with the stationary phase. Less polar compounds interact less strongly with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds are adsorbed more strongly and have lower Rf values.

The progress of the reaction is visualized by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. For aromatic compounds like this compound, visualization is often achieved under UV light, where the compounds may appear as dark spots on a fluorescent background. libretexts.org If the compounds are not UV-active, specific chemical stains can be used. For amines, a ninhydrin (B49086) solution is an effective visualizing agent, typically producing a characteristic color upon heating. chemistryhall.com

A hypothetical example of TLC monitoring for the synthesis of this compound from a less polar precursor is detailed in the table below.

| Compound | Hypothetical Polarity | Hypothetical Rf Value (30% Ethyl Acetate (B1210297) in Hexanes) | Visualization Method |

|---|---|---|---|

| Starting Material (e.g., Ethyl 4-fluoro-3-nitrobenzoate) | Less Polar | 0.65 | UV Light (254 nm) |

| This compound (Product) | More Polar | 0.40 | UV Light (254 nm), Ninhydrin Stain |

This table presents hypothetical data for illustrative purposes.

Chiral Chromatography for Stereochemical Purity (if applicable to derivatives)

While this compound itself is not chiral, it serves as a valuable building block in the synthesis of more complex molecules, including chiral derivatives that may have applications in pharmaceuticals or materials science. When a synthetic route introduces a stereocenter, leading to enantiomeric products, it is crucial to determine the stereochemical purity or enantiomeric excess (ee) of the mixture. Chiral chromatography is the premier technique for separating and quantifying enantiomers.

This separation is achieved by using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times for each enantiomer, allowing for their separation.

For derivatives of amino esters, polysaccharide-based CSPs are particularly effective. yakhak.org Columns such as those containing amylose (B160209) or cellulose (B213188) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including amino acid derivatives. yakhak.org

The analysis can be performed directly, where the enantiomeric mixture is injected onto the chiral column. Alternatively, an indirect method can be used, which involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral chromatography column. However, direct separation on a CSP is often preferred to avoid potential issues with the derivatization reaction, such as racemization or kinetic resolution.

High-Performance Liquid Chromatography (HPLC) is the most common modality for chiral separations. The selection of the mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation (resolution) of the enantiomeric peaks.

The following table illustrates a hypothetical chiral HPLC analysis for a derivative of this compound, where a chiral center has been introduced. The data demonstrates the separation of the two enantiomers and the calculation of enantiomeric excess.

| Enantiomer | Retention Time (tR) [min] | Peak Area | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Enantiomer 1 (R) | 12.5 | 150,000 | 96.0% |

| Enantiomer 2 (S) | 14.8 | 3,750,000 |

This table presents hypothetical data for a derivative of this compound to illustrate the principle of chiral separation. The % ee is calculated as (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.

Computational and Theoretical Investigations of Ethyl 3 Amino 4 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules like Ethyl 3-amino-4-fluorobenzoate at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net By approximating the electron density of a system, DFT can accurately predict molecular geometries, energies, and other electronic properties. For aromatic systems like this compound, a common approach involves geometry optimization using a functional such as B3LYP combined with a basis set like 6-311+G(d,p). Such calculations provide the optimized, lowest-energy structure of the molecule.

From this optimized structure, reactivity indicators can be determined. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For related fluorinated benzoate (B1203000) esters, FMO analysis has been used to identify potential nucleophilic and electrophilic sites on the molecule.

Calculation of Molecular Orbitals and Charge Distribution

The distribution of electrons within this compound governs its polarity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis are employed to calculate the charge distribution on each atom. In this molecule, the fluorine atom, being highly electronegative, along with the amino group and the ethyl ester group, significantly influences the electron density across the benzene (B151609) ring.

These calculations can be visualized using Molecular Electrostatic Potential (MEP) maps. MEP surfaces illustrate the charge distribution from the perspective of an approaching reactant, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For substituted benzoates, MEP maps show how substituents alter the electrostatic potential, which is critical for predicting how the molecule will interact with other chemical species or biological targets. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic state, molecular modeling and dynamics simulations explore the physical movements and conformational possibilities of the molecule over time.

Conformational Analysis and Energy Landscapes

This compound has rotational freedom, particularly around the C-O bond of the ester group and the C-N bond of the amino group. Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt and their corresponding energies. By systematically rotating these bonds and calculating the energy of each resulting structure, an energy landscape can be generated. nih.govresearchgate.net This landscape maps the stable, low-energy conformers and the energy barriers between them. biorxiv.orgchemrxiv.org Molecular dynamics simulations, which simulate the movement of atoms over time, can further explore this landscape to understand the molecule's flexibility and the populations of different conformers at a given temperature. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR shielding, vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can be used to verify experimental results or identify unknown compounds. researchgate.net

NMR Shielding: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms with high accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensor for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predictions are often benchmarked against experimental data for similar compounds to ensure accuracy. nih.gov

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks seen in an infrared (IR) spectrum. DFT calculations can predict these vibrational frequencies. arxiv.org For fluorinated aromatic compounds, specific vibrational modes, such as the C-F stretching vibration (typically found in the 1100-1270 cm⁻¹ region) and the C=O carbonyl stretching vibration (around 1680-1715 cm⁻¹), can be calculated and compared with experimental FT-IR spectra to confirm the molecular structure. researchgate.net

Below is a table of predicted vibrational frequencies for key functional groups in a molecule structurally similar to this compound, based on DFT calculations reported in the literature for related compounds.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C=O Stretch (Ester) | 1715–1680 | researchgate.net |

| C-F Stretch | 1270–1100 | researchgate.net |

| N-H Stretch (Amine) | 3500–3300 | |

| Aromatic C-H Stretch | 3120–3000 | researchgate.net |

| C-O Stretch (Ester) | 1300–1000 | researchgate.net |

Structure-Activity Relationship (SAR) Studies Through Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. jocpr.com Computational methods are invaluable in this field, allowing for the prediction of a compound's activity before it is synthesized. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate calculated molecular descriptors (e.g., lipophilicity, electronic properties, shape) with observed biological activity. nih.govnih.gov

For a molecule like this compound, which is an intermediate for active pharmaceutical ingredients (APIs), computational SAR could be used to guide the design of derivatives with enhanced properties. For instance, molecular docking simulations could predict how structural modifications—such as changing the position of the fluorine or amino groups—would affect the binding affinity of the molecule to a specific enzyme or receptor. researchgate.net By comparing the calculated binding energies and interaction modes of a series of related compounds, researchers can build a computational SAR model to identify the key structural features required for optimal biological activity. nih.gov

The table below lists some computed properties for this compound that could be used as descriptors in a QSAR study.

| Computed Property | Predicted Value | Adduct | Source |

|---|---|---|---|

| XlogP | 1.6 | N/A | uni.lu |

| Collision Cross Section (CCS) (Ų) | 136.1 | [M+H]⁺ | uni.lu |

| 144.6 | [M+Na]⁺ | uni.lu | |

| 138.5 | [M-H]⁻ | uni.lu | |

| 135.3 | [M]⁺ | uni.lu |

Ligand-Protein Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Although specific, in-depth molecular docking studies for this compound are not extensively documented, its role as an intermediate in the synthesis of bioactive compounds, such as kinase inhibitors, implies that its derivatives are subject to such analyses. For instance, the methyl ester analog, Mthis compound, is a key intermediate in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor. It is therefore plausible that derivatives of this compound could be designed to target similar protein families.

One area where molecular docking has been suggested for this compound is in the field of agrochemicals. Computational methods can be used to predict the binding affinities of this compound for agrochemical target proteins, such as Acetolactate Synthase (ALS) enzymes. However, specific binding energy values and detailed interaction patterns from such studies are not publicly available.

To illustrate the potential interactions, a hypothetical docking study can be considered. The physicochemical properties of this compound, such as the presence of a hydrogen bond donor (the amino group), hydrogen bond acceptors (the ester carbonyl and the fluorine atom), and an aromatic ring, suggest it can participate in various types of interactions with a protein's active site. These include hydrogen bonds, pi-pi stacking, and hydrophobic interactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | PubChem nih.gov |

| Molecular Weight | 183.18 g/mol | PubChem nih.gov |

| XLogP3 (predicted) | 1.6 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |

| Rotatable Bond Count | 3 | PubChem uni.lu |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | PubChem uni.lu |

This table is generated based on computationally predicted data available in public databases.

Prediction of Biological Activity Profiles (computational aspects)

The prediction of biological activity through computational means often relies on quantitative structure-activity relationship (QSAR) models and the analysis of physicochemical properties that are important for a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

For this compound, while no specific QSAR models are published, its properties can be evaluated against established principles like Lipinski's Rule of Five, which helps to predict the drug-likeness of a chemical compound. Based on the data in Table 1, this compound generally adheres to these rules (e.g., molecular weight < 500, LogP < 5, hydrogen bond donors < 5, hydrogen bond acceptors < 10), suggesting that it has a favorable profile for potential development as an orally active drug candidate.

The presence of the fluorine atom can significantly influence the molecule's properties, such as its metabolic stability and binding affinity, a feature often exploited in drug design. The ethyl ester group may enhance its lipophilicity, which can affect its bioavailability.

Computational tools can predict a spectrum of potential biological targets for a given molecule. While a comprehensive prediction for this compound is not available, the known activities of structurally similar compounds can provide clues. For example, various fluorobenzoic acid derivatives have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.

Applications in Advanced Organic Synthesis and Drug Discovery Research

Precursor in the Synthesis of Diverse Heterocyclic and Aromatic Systems

The reactivity of Ethyl 3-amino-4-fluorobenzoate, derived from its parent 3-Amino-4-fluorobenzoic acid, makes it an important intermediate in the production of a wide array of fine chemicals and pharmaceutical agents. innospk.com The presence of amino and carboxyl functional groups allows it to readily participate in fundamental organic reactions such as amide formation, esterification, and nucleophilic substitutions. innospk.com These reactions are foundational for constructing more elaborate molecular structures. Furthermore, the fluorine atom enhances the compound's utility by enabling the creation of fluorinated molecules, which are highly valued in drug development for their potential to improve metabolic stability and bioavailability. innospk.com

The distinct arrangement of functional groups in this compound allows it to serve as a scaffold for building diverse and complex molecular architectures. The amine group can act as a nucleophile or be transformed into a diazonium salt for further derivatization, while the ethyl ester can be hydrolyzed, reduced, or engaged in condensation reactions. This dual reactivity is instrumental in the construction of fused heterocyclic systems, which are common motifs in biologically active compounds.

For instance, substituted aminobenzoates are key starting materials for the synthesis of benzodiazepines, a class of psychoactive drugs. researchgate.netnih.gov The general synthesis involves the reaction of an aminobenzoic acid derivative with an amino acid, followed by cyclization to form the characteristic seven-membered diazepine (B8756704) ring. Similarly, this precursor is suitable for constructing quinazolines and other polycyclic aromatic systems that form the core of many therapeutic agents. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Aminobenzoate Precursors

| Heterocyclic System | Precursor Class | Key Reactions | Reference Example |

| Benzodiazepines | Anthranilic Acids / Esters | Amide coupling, Cyclization | Synthesis of 1,4-benzodiazepine (B1214927) derivatives researchgate.netnih.gov |

| Quinolones | Fluoroanilines / Aminobenzoic Esters | Gould-Jacobs reaction, Cyclization | Synthesis of fluoroquinolone antibacterials researchgate.netnih.gov |

| Triazoles | Aromatic Amines | Diazotization, Cycloaddition | Synthesis of anticancer 1,2,4-triazole (B32235) derivatives nih.govnih.gov |

Fluorinated anthranilic acids and their esters are recognized as important intermediates for preparing various heterocycles, including indole (B1671886) derivatives and fluoroacridines. orgsyn.org While specific examples starting directly from this compound are not extensively documented in readily available literature, the utility of its constitutional isomer, 2-amino-3-fluorobenzoic acid, provides a strong precedent. This isomer is a well-known precursor for synthesizing indole derivatives, which are core structures in many alkaloids and drugs, and for creating fluoroacridines, which can be converted into specialized ligands. orgsyn.org The synthetic strategies used for these isomers, such as condensation and cyclization reactions, are generally applicable across the class of fluorinated aminobenzoic acid esters, highlighting the potential of this compound for these applications.

Development of Biologically Active Compounds

The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. This compound serves as a key building block for introducing a fluorine-substituted aniline (B41778) or benzoate (B1203000) moiety into potential therapeutic agents.

Fluorinated aromatic compounds are critical components in the design of modern anticancer agents, particularly kinase inhibitors. The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and several approved inhibitors incorporate a fluorinated aniline core. For example, the synthesis of the irreversible EGFR inhibitor Afatinib utilizes an aminofluorobenzoic acid isomer as a key starting material to construct the quinazoline (B50416) core of the drug. nih.gov This demonstrates the value of such precursors in accessing the privileged structures required for potent kinase inhibition.

Furthermore, the 1,2,4-triazole scaffold is present in numerous compounds with significant anticancer activity. nih.gov The synthesis of complex triazole derivatives often involves precursors containing an aromatic amine, making this compound a suitable starting point for creating novel fluorinated anticancer candidates based on this and other heterocyclic systems like benzothiazoles. nih.govresearchgate.netmdpi.com

Table 2: Selected Anticancer Agents Developed from Related Precursors

| Compound Class | Target/Activity | Role of Precursor | Representative Drug/Molecule |

| Quinazoline Derivatives | EGFR Kinase Inhibitor | Formation of the core heterocyclic ring system | Afatinib nih.gov |

| Triazole Derivatives | General Anticancer / Antiangiogenic | Provides the substituted aromatic moiety | 5-Aryl-3-phenylamino-1,2,4-triazole analogs nih.gov |

| Fluorinated β-lactams | Tubulin-targeting agents | Incorporation of a fluoroaromatic ring | 3-fluoroazetidin-2-ones researchgate.net |

The development of fluoroquinolone antibiotics was a major advance in antimicrobial therapy. These synthetic broad-spectrum antibacterial agents are characterized by a core structure derived from an aniline precursor. The presence and position of a fluorine atom on the quinolone ring are critical for their antibacterial potency and spectrum of activity. nih.gov

This compound is an ideal precursor for the synthesis of 7-fluoroquinolone derivatives. A common synthetic route, the Gould-Jacobs reaction, involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent chemical modifications to yield the final active pharmaceutical ingredient. The fluorine atom from the initial precursor ultimately resides at a key position on the quinolone core, enhancing its interaction with bacterial DNA gyrase. nih.gov This makes fluorinated aminobenzoates essential raw materials in the production of widely used antibiotics like Ciprofloxacin and Norfloxacin.

Substituted aminobenzoates and related aromatic structures are established scaffolds in the development of analgesic agents. For example, research into novel non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-modulating compounds has led to the synthesis of quinazolinone derivatives with significant analgesic and anti-inflammatory properties. nih.gov The synthesis of these compounds often begins with substituted anilines or anthranilic acids.

Additionally, the benzoate structure itself is central to a class of local anesthetics, such as benzocaine (B179285) and tetracaine. nih.gov Research in this area involves modifying the aromatic ring and the ester portion of the molecule to optimize potency and duration of action. The unique electronic properties conferred by the fluorine atom in this compound make it an attractive building block for designing new analgesic candidates within these and other compound classes, aiming to improve efficacy and pharmacokinetic profiles.

Advanced Chemical Biology Probes and Imaging Agents

The structural backbone of this compound is highly relevant to the creation of advanced probes for visualizing and understanding biological processes at the molecular level. The presence of the fluorine atom is particularly advantageous for developing imaging agents for Positron Emission Tomography (PET).

While direct applications of this compound are not extensively documented, its structural motifs are central to the design of PET tracers for melanoma detection. Malignant melanoma, an aggressive form of skin cancer, often requires sensitive imaging techniques for accurate staging and detection of metastases. mdpi.com PET imaging with specific radiotracers offers a significant advantage over conventional imaging methods. mdpi.com

The development of benzamide-based PET imaging agents has been a rational and effective strategy for targeting melanoma. mdpi.com These compounds exhibit a strong and selective affinity for melanin, a pigment that is highly expressed in most melanoma cells. plos.orgnih.gov By labeling these benzamide (B126) structures with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F), it is possible to visualize melanoma lesions with high contrast.

This compound serves as a key precursor for the synthesis of such ¹⁸F-labeled benzamide derivatives. For instance, the synthesis of N-(2-diethylaminoethyl) 4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA), a potential PET probe for imaging melanoma, involves the preparation of 4-[¹⁸F]fluorobenzoic acid. mdpi.com One synthetic route to this crucial intermediate begins with the preparation of ethyl-[¹⁸F]fluorobenzoate, a structural isomer of the title compound, which is then hydrolyzed. mdpi.com

Research into various fluorinated benzamide and picolinamide (B142947) derivatives has yielded promising results for melanoma imaging. These studies underscore the importance of the fluorobenzamide core, for which this compound is a direct precursor. The modification of different parts of the benzamide structure, including the amine residue and the aromatic ring, allows for the fine-tuning of pharmacokinetic properties to improve tumor uptake and clearance from non-target tissues. nih.gov

Table 1: Research Findings on Selected Fluorinated PET Probes for Melanoma Imaging

| Probe Name | Precursor/Core Structure | Key Findings | Reference |

|---|---|---|---|

| [¹⁸F]-DAFBA (N-(2-diethylaminoethyl) 4-[¹⁸F]fluorobenzamide) | 4-[¹⁸F]Fluorobenzoic acid (from ethyl-[¹⁸F]fluorobenzoate) | Showed high melanoma uptake and low retention in normal tissues, suggesting its potential as a useful probe to image melanoma. | mdpi.com |

| ¹⁸F-DMFB (N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide) | N-succinimidyl 4-¹⁸F-fluorobenzoate | Demonstrated high melanin-targeting ability and tumor-specific uptake in both primary and metastatic lesions in animal models. | plos.org |

| ¹⁸F-FPABZA (Radiofluorinated picolinamide–benzamide derivative) | Picolinamide-benzamide conjugate | Exhibited increasing tumor-to-muscle ratios over time (from 7.6 at 15 min to 27.5 at 3 h post-injection) in tumor-bearing mice. | nih.gov |

| ⁶⁸Ga-MI-0202C1 (⁶⁸Ga-labeled fluorinated benzamide derivative) | 5-Fluoropyridine-2-carboxylic acid | Successfully visualized B16F10 xenografts in microPET imaging with minimal accumulation in several normal organs. | plos.orgnih.gov |

These findings collectively highlight the critical role of fluorinated benzoate structures in the development of next-generation molecular imaging agents. This compound, with its specific arrangement of functional groups, represents a readily available and modifiable platform for synthesizing novel PET tracers aimed at improving the diagnosis and staging of malignant melanoma.

Comparative Analysis with Structural Analogues and Derivatives

Systematic Investigation of Substituent Effects

The arrangement of the amino and fluoro groups on the benzene (B151609) ring of Ethyl 3-amino-4-fluorobenzoate significantly influences its electronic properties and, consequently, its chemical behavior. Both the amino (-NH2) and fluoro (-F) groups exert inductive and resonance effects, the balance of which dictates the electron density distribution within the aromatic ring and the reactivity of the ester functional group.

The amino group is a strong activating group, donating electron density to the ring through resonance, particularly at the ortho and para positions. Conversely, its inductive effect is electron-withdrawing due to the electronegativity of the nitrogen atom. The fluorine atom, being highly electronegative, exhibits a strong electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can be donated to the ring via resonance, a weaker effect compared to its inductive pull.

In this compound, the amino group is meta to the ester and ortho to the fluorine, while the fluorine is para to the ester. The electron-donating resonance effect of the amino group will have a less pronounced activating effect on the ester's carbonyl carbon compared to an isomer where it is in the para position. The strong inductive effect of the fluorine at the para position withdraws electron density from the ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The interplay of these substituent effects can be systematically investigated by comparing the physicochemical properties and reactivity of various isomers and derivatives, as illustrated in the following table:

| Compound | Substituent Positions | Expected Electronic Effect on Ester Group |

| This compound | 3-amino, 4-fluoro | Moderate activation from meta-amino group, strong deactivation from para-fluoro group. |

| Ethyl 4-amino-3-fluorobenzoate | 4-amino, 3-fluoro | Strong activation from para-amino group, moderate deactivation from meta-fluoro group. |

| Ethyl 2-aminobenzoate | 2-amino | Potential for intramolecular hydrogen bonding and catalysis. libretexts.org |

| Ethyl 4-aminobenzoate | 4-amino | Strong activation from para-amino group. |

| Ethyl 4-fluorobenzoate | 4-fluoro | Strong deactivation from para-fluoro group. |

Comparative Reactivity Studies of Isomers and Related Benzoate (B1203000) Esters

The reactivity of this compound and its isomers is best understood through comparative studies of reactions such as hydrolysis. The rate of hydrolysis of the ester group is highly sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of alkaline hydrolysis by stabilizing the negatively charged transition state, while electron-donating groups decrease the rate. libretexts.org

For instance, in the alkaline hydrolysis of substituted ethyl benzoates, a nitro group, which is strongly electron-withdrawing, increases the reaction rate. libretexts.org Conversely, methyl and methoxy (B1213986) groups, which are electron-donating, decrease the rate. libretexts.org Based on these principles, we can predict the relative reactivity of this compound and its isomers.

Predicted Relative Rates of Alkaline Hydrolysis:

| Compound | Dominant Substituent Effect on Ester | Predicted Relative Rate of Hydrolysis |

| Ethyl 4-fluorobenzoate | Strong electron-withdrawal by fluorine | Fastest |

| This compound | Net electron-withdrawal (dominant fluorine effect) | Fast |

| Ethyl 4-amino-3-fluorobenzoate | Net electron-donation (dominant amino effect) | Slow |

| Ethyl 4-aminobenzoate | Strong electron-donation by amino group | Slowest |

It is important to note that steric effects can also play a role, particularly for ortho-substituted compounds. For example, an ortho-amino group can participate in intramolecular general base catalysis, significantly accelerating the hydrolysis of the ester. libretexts.org This effect would not be as prominent in this compound, where the amino group is in the meta position relative to the ester.

Mechanistic Insights from Structure-Activity Relationships in Related Compound Series

Structure-activity relationship (SAR) studies on related series of compounds, such as substituted benzamides and other benzoic acid derivatives, provide valuable mechanistic insights applicable to this compound. The Hammett equation is a powerful tool in such analyses, correlating the reaction rates and equilibrium constants of meta- and para-substituted benzene derivatives with substituent constants (σ) and a reaction constant (ρ). libretexts.org

A positive ρ value for a reaction, such as the alkaline hydrolysis of ethyl benzoates, indicates that the reaction is favored by electron-withdrawing substituents. viu.ca The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. By analyzing Hammett plots for the hydrolysis of a series of aminofluorobenzoate esters, one could quantify the electronic influence of the amino and fluoro groups at different positions.

For electrophilic aromatic substitution reactions, the amino group in this compound, being an activating group, would direct incoming electrophiles to the positions ortho and para to it (positions 2, 5, and 1). However, the fluorine atom is a deactivating group, which directs ortho and para. libretexts.org The interplay of these directing effects would result in a complex mixture of products, with the regioselectivity depending on the specific electrophile and reaction conditions. The resonance structures of the carbocation intermediates formed during electrophilic attack reveal that ortho and para attacks relative to the activating amino group are more stabilized. libretexts.org

In nucleophilic aromatic substitution reactions, the fluorine atom could potentially act as a leaving group, particularly if activated by a strongly electron-withdrawing group. However, in this compound, the presence of the electron-donating amino group would likely disfavor such a reaction.

Environmental and Sustainability Considerations in the Lifecycle of Fluorinated Benzoates

Pathways for Environmental Degradation and Persistence